3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide
Description
Properties
Molecular Formula |
C21H24N2O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-tert-butyl-4-ethoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H24N2O3S/c1-5-26-20-11-10-17(13-18(20)21(2,3)4)27(24,25)23-16-12-15-8-6-7-9-19(15)22-14-16/h6-14,23H,5H2,1-4H3 |
InChI Key |
ODMRUAKALQNXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide typically involves the reaction of quinoline derivatives with benzenesulfonamide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Structural and Functional Group Variations
Substituents on the Benzene Ring
- Target Compound : 3-tert-butyl, 4-ethoxy.
- 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (Compound 1): 2,5-Dimethoxy substituents. Methoxy groups are less sterically bulky than tert-butyl, improving aqueous solubility. This compound acts as a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor with >100-fold selectivity over other phosphatases .
- 3,5-Di-tert-butyl-4-fluoro Analog (CAS 5577-52-6): Dual tert-butyl groups at 3,5-positions and a fluoro at position 3.
Quinoline Modifications
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide: Incorporates a pyridin-2-ylamino group on the quinoline ring.
Mechanistic Insights
- Anti-inflammatory Analogs : Compounds A and C (unspecified benzenesulfonamides) showed in vivo anti-inflammatory and analgesic activity comparable to diclofenac and indomethacin. Docking studies suggest these effects arise from cyclooxygenase (COX) inhibition, modulated by substituent positioning .
- TNAP Inhibition : The 2,5-dimethoxy analog (Compound 1) binds to TNAP’s active site via sulfonamide coordination to zinc ions, with methoxy groups optimizing steric fit .
Biological Activity
3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound features a quinoline moiety, which is often linked to various pharmacological effects, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 384.5 g/mol
- CAS Number : 1374683-56-3
The biological activity of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their catalytic activities. This is particularly relevant in the context of carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Anticancer Activity : The quinoline structure has been associated with anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
In Vitro Studies
Recent studies have investigated the cytotoxicity of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide against different cancer cell lines. The results are summarized in the table below:
These findings indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide with various protein targets:
- Target Proteins : EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor)
The docking results indicated favorable interactions with these targets, supporting its potential as a therapeutic agent in cancer treatment.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound against MCF7 and A549 cell lines, demonstrating that it induced apoptosis through the activation of caspase pathways. The study concluded that the compound could be a candidate for further development as an anticancer drug.
- Antimicrobial Properties : Another case study explored its antimicrobial activity against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, highlighting its potential use in treating bacterial infections.
Comparison with Similar Compounds
To understand the unique properties of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide, it is beneficial to compare it with other sulfonamide derivatives:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 4-tert-butylbenzenesulfonamide | 20.0 | Anticancer |
| N-(4-Iodophenyl)benzene-1-sulfonamide | 25.0 | Antimicrobial |
| 4-Ethoxy-N-(4-methylphenyl)benzenesulfonamide | 30.0 | Anticancer |
This comparison illustrates that while other compounds exhibit activity, 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide demonstrates superior potency against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
